molecular formula C18H14F3N3OS2 B2877165 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 864917-33-9

2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2877165
CAS RN: 864917-33-9
M. Wt: 409.45
InChI Key: AIHISQJIXOBUSK-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a thiadiazole ring, a tolyl group, and a trifluoromethyl group . The tolyl group is an aryl group related to toluene and is commonly found in the structure of diverse chemical compounds . The trifluoromethyl group is a powerful electron-withdrawing group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The tolyl and trifluoromethyl groups would likely have significant effects on the compound’s overall structure .


Chemical Reactions Analysis

The tolyl and trifluoromethyl groups in this compound could potentially participate in various chemical reactions. For example, tolyl groups can be involved in nucleophilic substitutions , and trifluoromethyl groups can act as powerful electron-withdrawing groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the tolyl group could make the compound nonpolar and hydrophobic .

Scientific Research Applications

Glutaminase Inhibitors for Cancer Therapy

The compound is structurally related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been investigated for their potential in cancer therapy, where some analogs showed similar potency to BPTES with improved solubility and significant anticancer activity in vitro and in vivo against lymphoma B cells. This suggests their role in exploring therapeutic strategies against cancer by targeting metabolic pathways (Shukla et al., 2012).

Antitumor and Antioxidant Properties

Further research into N-substituted-2-amino-1,3,4-thiadiazoles, a category to which the given compound is related, reveals their synthesis and evaluation for antitumor and antioxidant activities. Some compounds in this category have demonstrated promising activities, highlighting their potential as candidates for anticancer and antioxidant agents (Hamama et al., 2013).

Antimicrobial Activity

Studies on derivatives of 1,2,4-thiadiazoles, including compounds structurally related to the one , have shown significant antimicrobial activity. For instance, novel triazoles and thiadiazoles have been synthesized with considerable success in inhibiting bacterial and fungal growth, suggesting a potential application in developing new antimicrobial agents (Abbady, 2014).

Molecular Modeling and Anticancer Screening

Imidazothiadiazole analogs, structurally similar to the target compound, have been synthesized and evaluated for their anticancer properties. These compounds underwent detailed molecular modeling and demonstrated significant cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Abu-Melha, 2021).

Insecticidal Activity

Research into the insecticidal properties of heterocycles incorporating a thiadiazole moiety, related to the chemical structure of interest, has shown effectiveness against the cotton leafworm, Spodoptera littoralis. This opens avenues for the development of novel insecticides that can contribute to agricultural pest management strategies (Fadda et al., 2017).

properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c1-11-6-8-12(9-7-11)16-23-17(27-24-16)26-10-15(25)22-14-5-3-2-4-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHISQJIXOBUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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